molecular formula C10H13N5O3S B6278410 4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide CAS No. 1514158-09-8

4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide

Cat. No. B6278410
CAS RN: 1514158-09-8
M. Wt: 283.3
InChI Key:
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Description

4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide, also known as HMTBS, is a synthetic compound used for a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 257.3 g/mol and a melting point of 185°C. It is a derivative of sulfanilamide, a sulfonamide-containing compound. HMTBS is used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is used in a variety of scientific research applications. It is used in the synthesis of various compounds, such as fluorinated sulfonamides and other heterocyclic compounds. It is also used in the study of biochemical and physiological effects. 4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide has been used in studies on the inhibition of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been used in studies investigating the effects of drugs on the central nervous system and the cardiovascular system.

Mechanism of Action

4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is believed to act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). The inhibition of these enzymes is thought to be due to the presence of the sulfonamide group in the molecule, which is believed to interact with the active sites of the enzymes. This interaction is believed to block the activity of the enzymes, leading to the inhibition of their activity.
Biochemical and Physiological Effects
4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), leading to the inhibition of the production of prostaglandins and leukotrienes, respectively. It has also been shown to have anti-inflammatory and analgesic effects. Additionally, 4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide has been shown to have antioxidant and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide in laboratory experiments has several advantages. It is a relatively inexpensive compound, making it cost-effective for use in experiments. Additionally, it is a relatively stable compound, making it suitable for use in a variety of experiments. However, there are some limitations to the use of 4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide in laboratory experiments. It is a relatively toxic compound, and thus should be handled with caution. Additionally, it is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a variety of potential future directions for the use of 4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide. It could be used in the development of new drugs and therapeutics, as it has been shown to have anti-inflammatory and analgesic effects. Additionally, it could be used in the development of new compounds and materials, as it has been used in the synthesis of various compounds. It could also be used in the study of biochemical and physiological effects, as it has been used to study the effects of drugs on the central nervous system and the cardiovascular system. Finally, it could be used in the development of new methods for the synthesis of compounds, as it has been used in the synthesis of various compounds.

Synthesis Methods

4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide can be synthesized via a variety of methods. One method is the reaction of 1-hydroxyethyl-2-methyl-2H-1,2,3,4-tetrazole with benzene-1-sulfonamide in the presence of a base. The reaction is carried out in an aqueous solution at a temperature of 25°C. The reaction yields a white crystalline solid which is then purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide' involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-methyl-2H-1,2,3,4-tetrazol-5-amine to form 4-nitrobenzenesulfonyl-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)amine. This intermediate is then reduced to 4-aminobenzenesulfonyl-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)amine, which is subsequently reacted with 1-chloro-2-hydroxyethane to form the final product.", "Starting Materials": [ "4-nitrobenzenesulfonyl chloride", "2-methyl-2H-1,2,3,4-tetrazol-5-amine", "1-chloro-2-hydroxyethane" ], "Reaction": [ "Step 1: 4-nitrobenzenesulfonyl chloride is reacted with 2-methyl-2H-1,2,3,4-tetrazol-5-amine in the presence of a base such as triethylamine to form 4-nitrobenzenesulfonyl-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)amine.", "Step 2: The nitro group in the intermediate is reduced to an amino group using a reducing agent such as iron powder in the presence of acetic acid to form 4-aminobenzenesulfonyl-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)amine.", "Step 3: 1-chloro-2-hydroxyethane is added to the reaction mixture and the reaction is allowed to proceed in the presence of a base such as potassium carbonate to form the final product, 4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide." ] }

CAS RN

1514158-09-8

Product Name

4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide

Molecular Formula

C10H13N5O3S

Molecular Weight

283.3

Purity

95

Origin of Product

United States

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